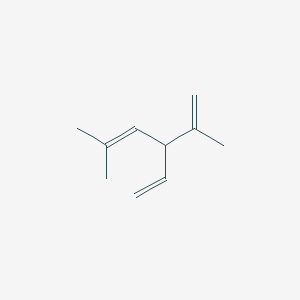
Santolina triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Santolina triene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva.
This compound is a hydrocarbon.
Aplicaciones Científicas De Investigación
Chemical Composition and Properties
Santolina triene is a sesquiterpene that has been identified as a significant component of essential oils extracted from various Santolina species. Its chemical structure contributes to its unique biological activities. The following table summarizes key chemical constituents found in this compound and related extracts:
| Component | Percentage | Source |
|---|---|---|
| This compound | 1.12% | Essential oil from Madinah |
| Linalool | 2.8% | Essential oil from Madinah |
| Trans-pinocarveol | 6.54% | Essential oil from Madinah |
| α-Pinene | Varies | Various Santolina species |
| Camphene | Varies | Various Santolina species |
The essential oils containing this compound exhibit a complex profile of terpenoids, which are known for their various pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi. For instance, research indicates that essential oils rich in terpenoids from Santolina species exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is particularly relevant in therapeutic applications. Research highlighted its capacity to reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases . The essential oils derived from Santolina species have been shown to modulate inflammatory pathways, which could lead to new treatments for conditions like arthritis and other inflammatory disorders.
Antitumor Activity
Recent studies have explored the cytotoxic effects of this compound on cancer cells. For example, an investigation into the antitumor properties of Santolina chamaecyparissus revealed that extracts containing this compound exhibited dose-dependent cytotoxicity against non-small cell lung cancer (NSCLC) cell lines . The study utilized flow cytometry to confirm apoptotic effects and identified artemisia ketone as a major active component with potential DNA-binding capabilities .
Case Study 1: Antimicrobial Efficacy
A study conducted on the essential oil extracted from Santolina chamaecyparissus demonstrated its efficacy against common pathogens. The oil was tested against multiple bacterial strains, showing significant inhibition zones compared to control groups. This underscores the potential of Santolina-derived products in developing natural antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focused on the anti-inflammatory properties of Santolina extracts, researchers found that treatment with these extracts led to a marked reduction in pro-inflammatory cytokines in animal models of inflammation. This suggests that compounds like this compound could be harnessed for therapeutic use in managing chronic inflammatory conditions.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-ethenyl-2,5-dimethylhexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3 |
Clave InChI |
ZQGDEJAPCUGBRH-UHFFFAOYSA-N |
SMILES |
CC(=CC(C=C)C(=C)C)C |
SMILES canónico |
CC(=CC(C=C)C(=C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















